N-[3-(hydroxymethyl)oxolan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide
Description
N-[3-(hydroxymethyl)oxolan-3-yl]bicyclo[410]heptane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-[3-(hydroxymethyl)oxolan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-7-13(5-6-17-8-13)14-12(16)11-9-3-1-2-4-10(9)11/h9-11,15H,1-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTUFXQHKWTAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NC3(CCOC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydroxymethyl)oxolan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide typically involves multiple steps:
Formation of the bicyclo[4.1.0]heptane core: This can be achieved through a [4+2] cycloaddition reaction, where a diene and a dienophile react under specific conditions to form the bicyclic structure.
Introduction of the oxolan-3-yl group: This step involves the functionalization of the bicyclic core with an oxolan-3-yl group, often through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydroxymethyl)oxolan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxolan-3-yl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(hydroxymethyl)oxolan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which N-[3-(hydroxymethyl)oxolan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: It can influence biochemical pathways by interacting with key proteins or nucleic acids, altering their function or expression.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane derivatives: These compounds share the bicyclic core but differ in their functional groups, leading to different chemical properties and applications.
Oxolan-3-yl derivatives: Compounds with the oxolan-3-yl group but different core structures, which may have varying reactivity and biological activity.
Uniqueness
N-[3-(hydroxymethyl)oxolan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide is unique due to its combination of the bicyclic core and the oxolan-3-yl group, which imparts specific chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
